Key Synthetic Intermediate in a Patented Drug Discovery Pathway for HSD17B13 Modulators
7-Methylchroman-4-one is explicitly claimed and utilized as a key synthetic intermediate in a patented process for the preparation of N-substituted 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamides, which are modulators of the HSD17B13 enzyme . This is a direct and exclusive application not claimed for other simple chroman-4-one analogs like 6-methylchroman-4-one or 7-methoxychroman-4-one in this specific, high-value therapeutic context (non-alcoholic fatty liver disease, NAFLD) [REFS-1, REFS-2].
| Evidence Dimension | Patented Use as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Used in the synthesis of HSD17B13 modulators (e.g., leading to compounds with IC50 of 0.01 μM against HSD17B13) . |
| Comparator Or Baseline | 6-Methylchroman-4-one (CAS 39513-75-2) and 7-Methoxychroman-4-one (CAS 42327-52-6) are not specified as intermediates in this patented pathway. |
| Quantified Difference | Target compound is a required, named intermediate; comparators are not. |
| Conditions | Synthetic pathway described in patent WO2021003295A1. |
Why This Matters
Procurement of this specific compound is mandatory for replicating or building upon the patented synthetic route to a novel class of liver disease therapeutics.
- [1] Vacca J, et al. Modulators of hsd17b13 and methods of use thereof. PCT International Application WO2021003295A1. 2021. View Source
